![molecular formula C15H17NO4 B1348568 Diethyl [cyano(phenyl)methyl]malonate CAS No. 185067-05-4](/img/structure/B1348568.png)
Diethyl [cyano(phenyl)methyl]malonate
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Overview
Description
Diethyl [cyano(phenyl)methyl]malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a cyano group, a phenyl group, and two ethyl ester groups attached to a malonic acid backbone
Mechanism of Action
Target of Action
Diethyl [cyano(phenyl)methyl]malonate, a derivative of diethyl malonate, primarily targets the carbon alpha (directly adjacent) to both carbonyl groups . This compound is relatively acidic due to its α hydrogens being flanked by two carbonyl groups .
Mode of Action
The compound’s mode of action involves a series of reactions known as the Knoevenagel Condensation . Initially, an enol intermediate is formed, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, with the corresponding iminium intermediate as the acceptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Malonic Ester Synthesis . This pathway involves the alkylation of the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid .
Pharmacokinetics
It’s known that the compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a substituted acetic acid . This is achieved through a series of reactions, including the formation of an enol intermediate, reaction with an aldehyde, and subsequent base-induced elimination .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a strong base . The compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol , suggesting that the compound’s action, efficacy, and stability may be influenced by the solvent used.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [cyano(phenyl)methyl]malonate can be synthesized through a multi-step process involving the alkylation of diethyl malonate with a suitable cyano-substituted benzyl halide. The reaction typically involves the following steps:
Formation of Enolate: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with a cyano-substituted benzyl halide, resulting in the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl [cyano(phenyl)methyl]malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation
Carboxylic Acids: Formed through hydrolysis of ester groups
Scientific Research Applications
Diethyl [cyano(phenyl)methyl]malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl phenylmalonate
- Diethyl [cyano(phenyl)methyl]malonate
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to other malonic esters. The combination of the cyano and phenyl groups enhances its utility in organic synthesis, making it a valuable intermediate for the preparation of a wide range of compounds.
Properties
IUPAC Name |
diethyl 2-[cyano(phenyl)methyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLUPJLUUEJLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349726 |
Source
|
Record name | diethyl [cyano(phenyl)methyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185067-05-4 |
Source
|
Record name | 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185067-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | diethyl [cyano(phenyl)methyl]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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